Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-
Description
This compound features a phenyl ring substituted with:
- Amino group (-NH₂) at position 2.
- Phenylmethoxy (benzyloxy) group at position 3.
- Propyl (-C₃H₇) chain at position 3.
- Ethanone (-COCH₃) at position 1.
While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structure suggests moderate polarity due to the amino and ketone groups, balanced by hydrophobic benzyloxy and propyl substituents.
Properties
CAS No. |
87472-99-9 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-(2-amino-4-phenylmethoxy-3-propylphenyl)ethanone |
InChI |
InChI=1S/C18H21NO2/c1-3-7-16-17(11-10-15(13(2)20)18(16)19)21-12-14-8-5-4-6-9-14/h4-6,8-11H,3,7,12,19H2,1-2H3 |
InChI Key |
SLFKKGIODTYJAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1N)C(=O)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Allyl-2-Amino-4-Hydroxyacetophenone
The foundational intermediate, 3-allyl-2-amino-4-hydroxyacetophenone, is synthesized via Friedel-Crafts acylation or enzymatic coupling. A hydrogenation step using palladium on carbon (Pd/C) under 1–3 atm H₂ converts the allyl group to propyl, yielding 3-propyl-2-amino-4-hydroxyacetophenone. Key parameters:
Benzylation of the Hydroxyl Group
The phenolic hydroxyl group at position 4 is benzylated using benzyl bromide (BnBr) in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetone.
Mechanistic Insight : The base deprotonates the hydroxyl group, generating a phenoxide ion that undergoes nucleophilic substitution with BnBr. Steric hindrance from the adjacent propyl group necessitates prolonged reaction times.
Nucleophilic Aromatic Substitution of a Brominated Precursor
Preparation of 2-Amino-4-Bromo-3-Propylacetophenone
Starting from 3-propyl-2-aminoacetophenone, bromination at position 4 is achieved using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under radical conditions.
Substitution with Benzyloxy Group
The bromine atom is displaced via nucleophilic aromatic substitution (SNAr) using sodium benzyloxide (NaOBn) under Ullmann coupling conditions.
-
Reagents : NaOBn (2 eq.), CuI (10 mol%), 1,10-phenanthroline (ligand)
-
Conditions : 120–140°C, DMSO, 24–48 hours
Challenges : Low reactivity of aryl bromides toward oxygen nucleophiles often necessitates high temperatures and copper catalysis. Competing elimination or dimerization may reduce yields.
Enzymatic Coupling and Subsequent Functionalization
Laccase-Mediated Oxidative Coupling
Laccase from Xylaria polymorpha catalyzes the coupling of 4-hydroxy-3-propylacetophenone with benzylamine derivatives in acetate buffer (pH 4.5) under aerobic conditions.
Post-Coupling Amination
The coupled product undergoes reductive amination to introduce the amino group at position 2 using NH₃ and NaBH₃CN.
Limitations : Enzymatic methods suffer from low scalability and substrate specificity, making them less practical for industrial applications.
Friedel-Crafts Acylation with Directed ortho-Metalation
Directed ortho-Metalation Strategy
A propyl-directed Friedel-Crafts acylation is employed to install the acetophenone backbone. The amino group is temporarily protected as an acetylated derivative to prevent side reactions.
Sequential Functionalization
After deprotection (e.g., HCl in ethanol), the amino group is regenerated, and benzylation is performed as described in Section 1.2.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- has the molecular formula and features a complex structure that allows for diverse chemical interactions. Its unique properties make it suitable for various applications in research and industry.
Organic Synthesis
Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- serves as an intermediate in organic synthesis. It is utilized to produce other complex organic compounds through various chemical reactions, including oxidation and reduction processes. These reactions often yield ketones and alcohols, which are essential in the development of pharmaceuticals and agrochemicals.
Research indicates that this compound exhibits potential biological activities such as anti-inflammatory and antimicrobial effects. Studies have shown that it interacts with specific molecular targets, which may lead to therapeutic applications in treating inflammatory diseases and infections .
Case Study: Anti-inflammatory Activity
A study published in a peer-reviewed journal investigated the anti-inflammatory properties of Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-. The results indicated a significant reduction in inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory conditions.
Pharmaceutical Development
The compound is being explored as a precursor in the synthesis of pharmaceutical agents. Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects. For instance, derivatives of this compound are being studied for their potential use in drug formulations targeting specific diseases .
Industrial Applications
In industrial settings, Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- is used to manufacture specialty chemicals and materials. Its properties make it suitable for applications in cosmetics and personal care products due to its stability and effectiveness as a chemical reagent .
Table 2: Safety Data
| Hazard Type | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylmethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[4-[(3-Aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone
- Molecular Formula: C₁₈H₂₁NO₃.
- Key Substituents: 3-Aminophenylmethoxy at position 4. Hydroxy (-OH) at position 2. Propyl at position 3.
- Properties: Higher molecular weight (299.36 g/mol) compared to the target compound. LogP = 4.29, indicating significant lipophilicity due to benzyloxy and propyl groups. Polar surface area (PSA) = 72.55 Ų, reflecting hydrogen-bonding capacity from the amino and hydroxy groups.
Comparison :
- The hydroxy group at position 2 replaces the amino group in the target compound, altering hydrogen-bonding and acidity.
1-{4-[2-Hydroxy-3-(Isopropylamino)propoxy]-3-(Propoxymethyl)phenyl}ethanone
- Molecular Formula: C₂₀H₃₁NO₄.
- Key Substituents: 2-Hydroxy-3-(isopropylamino)propoxy chain at position 4. Propoxymethyl (-CH₂OCH₂CH₂CH₃) at position 3.
- Properties: Larger molecular weight (349.47 g/mol) due to extended alkyl chains. Branched isopropylamino group increases steric hindrance.
- Applications: Likely explored as a β-adrenergic receptor ligand due to structural similarities to known pharmaceuticals .
Comparison :
- The propoxymethyl and hydroxy-isopropylamino substituents create a bulkier, more flexible structure compared to the rigid benzyloxy group in the target compound.
- Increased hydrophilicity from the hydroxy and secondary amine groups may improve aqueous solubility.
1-[2-Hydroxy-4-(Phenylmethoxy)-3-propylphenyl]-3,3-dimethyl-1-butanone
- Molecular Formula : C₂₂H₂₈O₃.
- Key Substituents: Hydroxy at position 2. Phenylmethoxy at position 4. 3,3-Dimethylbutanone group.
- Properties: Larger ketone group (butanone vs. ethanone) increases hydrophobicity. Steric hindrance from dimethyl groups may reduce reactivity .
Comparison :
- The absence of an amino group limits hydrogen-bonding interactions.
- The bulkier ketone group could affect binding specificity in biological targets.
1-[4-(3-Phenylpropyl)phenyl]ethanone
Comparison :
- The 3-phenylpropyl chain enhances hydrophobic interactions but limits solubility in polar solvents.
Structural and Functional Trends
Impact of Substituents on Properties
Biological Activity
Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activity as a leukotriene D4 receptor antagonist. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- has the molecular formula C16H21NO2 and a molecular weight of 273.35 g/mol. Its structure includes:
- Ethanone functional group
- Amino group
- Phenylmethoxy group
- Propyl chain
These structural components contribute to its unique chemical reactivity and biological activity, making it a valuable subject for further research.
The primary mechanism of action for Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- involves its role as a leukotriene D4 receptor antagonist. By blocking the activation of this receptor, the compound can inhibit leukotriene-mediated inflammatory responses, which are implicated in conditions such as asthma and allergic reactions.
Therapeutic Applications
The compound's antagonistic activity suggests several therapeutic applications:
- Asthma Treatment : By inhibiting leukotriene D4, it may reduce bronchoconstriction and inflammation associated with asthma.
- Allergic Responses : Potential use in managing allergic reactions by mitigating inflammatory pathways.
Research Findings
Recent studies have evaluated the biological activity of Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- across various parameters:
- Cytotoxicity : Preliminary investigations indicate that this compound may exhibit selective cytotoxicity against certain tumor cell lines while sparing normal cells.
- Enzyme Inhibition : The compound has shown potential in enzyme inhibition studies, suggesting broader applications in pharmacology.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features | Unique Aspects |
|---|---|---|---|
| Ethanone, 1-[2-amino-4-hydroxy-3-propylphenyl] | 87472-78-4 | Hydroxy group instead of methoxy | Lacks methoxy functionality |
| Nedocromil | N/A | Established anti-inflammatory agent | Known therapeutic use |
| Ethanone, 1-[4-(phenylmethoxy)phenyl] | N/A | Similar structure without amino group | Lacks propyl chain |
Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- stands out due to its specific receptor antagonism profile and potential therapeutic applications that are still being explored.
Study on Inflammatory Response
A study conducted on animal models demonstrated that treatment with Ethanone significantly reduced markers of inflammation in lung tissues exposed to allergens. The results indicated a decrease in eosinophil infiltration and cytokine production, supporting its role as an effective leukotriene antagonist.
Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of Ethanone on various cancer cell lines. Results showed that at certain concentrations, the compound selectively inhibited tumor cell growth while exhibiting minimal toxicity to normal cells. This selectivity highlights its potential for targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-?
- Methodology : The synthesis of this compound likely involves multi-step functionalization of a phenylpropyl backbone. Key steps may include:
- Acylation : Introduce the ethanone group via Friedel-Crafts acylation using ethanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Substitution : Install the 2-amino group through nitration followed by reduction (e.g., using H₂/Pd-C) or direct amination .
- Protection/Deprotection : The phenylmethoxy (benzyloxy) group can be introduced via nucleophilic substitution on a hydroxyl precursor using benzyl bromide in the presence of a base .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the ethanone carbonyl (~200-210 ppm in ¹³C), amino proton signals (~5-6 ppm in ¹H), and benzyloxy aromatic protons (~7.2-7.5 ppm) .
- IR Spectroscopy : Identify characteristic peaks for C=O (~1680-1720 cm⁻¹), N-H (amines, ~3300-3500 cm⁻¹), and C-O (benzyloxy, ~1250 cm⁻¹) .
- Chromatography : Compare retention times in HPLC or GC against a structurally similar reference standard (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) to assess purity .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Example : If NMR signals for the propyl and benzyloxy groups overlap or show unexpected splitting:
- Variable Temperature (VT) NMR : Perform experiments at lower temperatures to slow conformational changes and resolve splitting patterns .
- 2D NMR (COSY, HSQC) : Map proton-proton correlations and assign carbons to distinguish between adjacent substituents (e.g., propyl vs. benzyloxy) .
Q. How does the electronic environment of the amino group influence the compound’s reactivity in catalytic reactions?
- Experimental Design :
- Substituent Effects : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups at the 2-amino position. Monitor reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Kinetic Studies : Use UV-Vis spectroscopy or in-situ IR to track reaction rates and intermediate formation under varying conditions (pH, solvent polarity) .
Q. What are the stability challenges for this compound under ambient and reactive conditions?
- Degradation Pathways :
- Oxidative Stability : Expose the compound to H₂O₂ or O₂ and analyze degradation products via LC-MS. The amino group is prone to oxidation, forming nitro or imine derivatives .
- Photostability : Conduct accelerated light-exposure tests (ICH Q1B guidelines) to assess benzyloxy group cleavage or ketone photodegradation .
Method Development Questions
Q. How can researchers optimize chromatographic separation for this compound and its metabolites?
- Column Selection : Use reverse-phase C18 columns with mobile phases containing 0.1% formic acid (for ionization in LC-MS) or ammonium acetate (for HPLC-UV) .
- Gradient Elution : Adjust acetonitrile/water ratios to resolve polar metabolites (e.g., hydroxylated derivatives) from the parent compound. Validate with spiked samples .
- Detection Limits : For trace analysis, employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity .
Q. What computational tools are effective for predicting the biological activity of derivatives?
- In Silico Approaches :
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite to prioritize synthesis .
- QSAR Modeling : Correlate substituent properties (Hammett σ values, logP) with bioactivity data to design analogs with improved potency or solubility .
- Validation : Compare predicted IC₅₀ values with in vitro assays (e.g., enzyme inhibition or cell viability) to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
